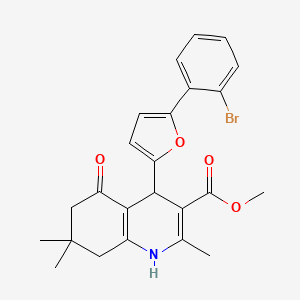

Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 853313-63-0

Cat. No.: VC16051493

Molecular Formula: C24H24BrNO4

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853313-63-0 |

|---|---|

| Molecular Formula | C24H24BrNO4 |

| Molecular Weight | 470.4 g/mol |

| IUPAC Name | methyl 4-[5-(2-bromophenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C24H24BrNO4/c1-13-20(23(28)29-4)22(21-16(26-13)11-24(2,3)12-17(21)27)19-10-9-18(30-19)14-7-5-6-8-15(14)25/h5-10,22,26H,11-12H2,1-4H3 |

| Standard InChI Key | QOYQLXNFBRBMEM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC=CC=C4Br)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound’s backbone consists of a 1,4,5,6,7,8-hexahydroquinoline system, a partially hydrogenated quinoline derivative. Key structural features include:

-

2,7,7-Trimethyl groups: These substituents at positions 2 and 7 contribute to steric hindrance and influence ring conformation.

-

5-Oxo group: A ketone at position 5 introduces polarity and potential sites for hydrogen bonding.

-

4-(5-(2-Bromophenyl)Furan-2-yl): The furan ring fused to a 2-bromophenyl group at position 4 introduces aromaticity, planarity, and bromine’s electrophilic character .

-

Methyl Ester at C-3: The ester group enhances solubility in organic solvents and serves as a handle for further derivatization .

Conformational Analysis

Crystallographic studies of analogous hexahydroquinolines reveal that the 1,4-dihydropyridine ring adopts a boat conformation, while the cyclohexanone ring exists in a half-chair or sofa configuration. The 2-bromophenylfuran substituent likely induces torsional strain, affecting packing efficiency and crystallinity.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a Hantzsch condensation under solvent-free conditions, as reported for related hexahydroquinolines . This one-pot, multicomponent reaction involves:

-

Aldehyde Component: 5-(2-Bromophenyl)furan-2-carbaldehyde.

-

Diketone: 5,5-Dimethylcyclohexane-1,3-dione (dimedone).

-

β-Keto Ester: Methyl acetoacetate.

-

Ammonium Acetate: Acts as a nitrogen source.

Reaction conditions (e.g., microwave irradiation or ultrasound) enhance yield and reduce reaction time compared to conventional heating .

Spectral Characterization

FT-IR Spectroscopy:

-

C=O Stretch: Strong absorption at ~1698 cm⁻¹ (ester and ketone).

-

Aromatic C-H Stretch: Peaks near 3070 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 0.8–1.1 ppm: Multiplets for methyl groups (2,7,7-trimethyl).

-

δ 1.9–2.5 ppm: Cyclohexanone and furan protons.

-

δ 6.5–7.8 ppm: Aromatic protons from bromophenyl and furan moieties .

Mass Spectrometry: Molecular ion peak at m/z 470.4 confirms the molecular formula .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₄H₂₄BrNO₄ |

| Molecular Weight | 470.4 g/mol |

| Solubility | Soluble in DMSO, CH₂Cl₂ |

| Melting Point | Not reported |

| Stability | Stable under inert conditions |

The bromine atom increases molecular polarizability, enhancing dipole-dipole interactions. The furan’s oxygen atom may participate in hydrogen bonding, influencing solubility .

Applications and Biological Relevance

Material Science Applications

The bromine atom enables participation in Suzuki-Miyaura cross-coupling, making the compound a candidate for functionalized polymers or ligands in catalysis .

Comparative Analysis with Structural Analogs

| Analog Substituent (Position 4) | Ester Group | Biological Activity | Reference |

|---|---|---|---|

| 3-Nitrophenyl | Methyl | Antimicrobial | |

| 4-Chlorophenyl | Methyl | Crystallographic studies | |

| 5-Methylfuran-2-yl | Ethyl | Screening compound | |

| 1-Methylindol-3-yl | Ethyl | Not reported |

The 2-bromophenylfuran group in the target compound likely enhances lipophilicity and DNA intercalation potential compared to smaller substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume